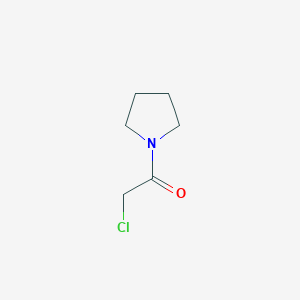

1-(Chloroacetyl)pyrrolidine

説明

特性

IUPAC Name |

2-chloro-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c7-5-6(9)8-3-1-2-4-8/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOSLLBWWRKJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174111 | |

| Record name | 1-(Chloroacetyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20266-00-6 | |

| Record name | 2-Chloro-1-(1-pyrrolidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20266-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloroacetyl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020266006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Chloroacetyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloroacetyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(CHLOROACETYL)PYRROLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4E8TP2MLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Tosylate Intermediate Route (CN104030958A)

This method utilizes (S)-2-cyanopyrrolidine tosylate as the starting material, reacting it with chloroacetyl chloride in dichloromethane or chloroform under cooling (-10°C to 0°C). Triethylamine or diisopropylethylamine serves as the base to neutralize HCl generated during the acylation. The reaction proceeds via nucleophilic substitution, where the tosylate group is displaced by the chloroacetyl moiety.

Key Steps:

-

Dissolve (S)-2-cyanopyrrolidine tosylate in dichloromethane.

-

Add organic base dropwise at -10°C.

-

Introduce chloroacetyl chloride and stir for 4–6 hours.

-

Purify via solvent evaporation and crystallization.

Advantages:

-

High Yield: 75–80% isolated yield.

-

Minimal Byproducts: Tosylate acts as a leaving group, avoiding competitive reactions.

-

Scalability: Suitable for batch processing in industrial settings.

Limitations:

-

Requires expensive tosylate precursors.

-

Sensitive to moisture, necessitating anhydrous conditions.

L-Prolinamide-Based Two-Step Synthesis (CN104262227A)

L-Prolinamide undergoes sequential acylation and dehydration to yield the target compound. Chloroacetyl chloride is added to a chilled (-30°C) mixture of L-prolinamide and 4-dimethylaminopyridine (DMAP) in dichloromethane. The intermediate 1-chloroacetylpyrrolidine-2-carboxamide is then dehydrated using phosphorus oxychloride (POCl3) at -5°C to 5°C.

Reaction Conditions:

-

Acylation: -30°C, 4 hours, molar ratio 1:1.05–1.31 (L-prolinamide:chloroacetyl chloride).

-

Dehydration: POCl3 at -5°C, 1.5 hours.

Purification:

-

Extract with dichloromethane, evaporate, and crystallize in isopropyl alcohol.

-

Purity: ≥99.5% by HPLC.

Advantages:

-

Cost-effective starting material (L-prolinamide).

-

Avoids column chromatography, simplifying purification.

Challenges:

-

POCl3 handling requires strict temperature control.

-

Generated HCl necessitates robust scrubbing systems.

Single-Pot Dehydration with Chloroacetyl Chloride (CN107501154B)

This innovative approach combines acylation and dehydration in a single pot using excess chloroacetyl chloride as both reactant and dehydrating agent. L-Prolinamide reacts with chloroacetyl chloride at -10°C, followed by heating to 60°C to drive dehydration. Excess reagent is removed via distillation, and the product is crystallized from ethyl acetate/n-hexane.

Optimized Parameters:

-

Molar Ratio: 1:1.2 (L-prolinamide:chloroacetyl chloride).

-

Reaction Time: 3 hours (acylation) + 2 hours (dehydration).

Advantages:

-

Eliminates separate dehydration steps.

-

Reduces solvent consumption by 30%.

Drawbacks:

-

High excess of chloroacetyl chloride increases waste.

-

Distillation requires energy-intensive equipment.

Continuous-Flow Microreactor Synthesis (CN110563627B)

A microchannel reactor enables continuous production, enhancing reaction efficiency and scalability. L-Prolinamide, potassium carbonate, and chloroacetyl chloride are dissolved in tetrahydrofuran (THF) and fed into the reactor at 25–50°C. Thionyl chloride (SOCl2) is introduced in a second reactor for dehydration.

Process Details:

-

Flow Rates: 1–3 mL/min (L-prolinamide), 0.4–0.6 mL/min (chloroacetyl chloride).

-

Residence Time: 2–6 minutes per step.

Advantages:

-

Rapid Synthesis: Complete in <10 minutes.

-

Consistent Quality: Microreactors minimize batch-to-batch variability.

Challenges:

-

High capital investment for microreactor setup.

-

Clogging risks with heterogeneous mixtures.

Comparative Analysis of Methods

Industrial and Environmental Considerations

Solvent Selection and Recovery

Dichloromethane and THF are commonly used due to their low boiling points and compatibility with acylating agents. However, dichloromethane’s toxicity necessitates closed-loop recovery systems. Ethyl acetate/n-hexane mixtures offer greener alternatives for crystallization.

化学反応の分析

Types of Reactions: 1-(Chloroacetyl)pyrrolidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines.

Hydrolysis: The chloroacetyl group can be hydrolyzed to form carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted pyrrolidines.

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

1-(Chloroacetyl)pyrrolidine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in creating Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are essential for managing type 2 diabetes. The synthesis of Vildagliptin, a potent DPP-IV inhibitor, exemplifies this application. The compound's ability to facilitate the formation of bioactive molecules makes it invaluable in drug development .

Neurological Disorders

Research indicates that derivatives of pyrrolidine, including this compound, are being explored for their potential in treating neurological disorders due to their structural properties that allow interaction with various biological targets .

Agricultural Chemicals

Formulation of Agrochemicals

This compound is also significant in agricultural chemistry, where it contributes to the formulation of effective pesticides and herbicides. Its chemical structure allows for modifications that enhance crop protection against pests and diseases .

Material Science

Development of Specialized Polymers

In material science, this compound is used to create specialized polymers and materials that exhibit improved durability and resistance to environmental factors. These applications are critical in developing materials for various industrial uses .

Biochemical Research

Studying Enzyme Interactions

Researchers utilize this compound to investigate enzyme interactions and metabolic pathways. Its role in biochemical studies aids in understanding complex biological processes, which can lead to new insights into disease mechanisms and therapeutic targets .

Analytical Chemistry

Chromatography Applications

In analytical chemistry, this compound is employed in various methods, including chromatography, to separate and identify compounds within complex mixtures. This application is crucial for quality control and research purposes in laboratories .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for DPP-IV inhibitors; potential treatments for neurological disorders |

| Agricultural Chemicals | Formulation of pesticides and herbicides for enhanced crop protection |

| Material Science | Creation of durable polymers resistant to environmental factors |

| Biochemical Research | Investigation of enzyme interactions and metabolic pathways |

| Analytical Chemistry | Utilization in chromatography for compound separation and identification |

Case Studies

- DPP-IV Inhibitors : The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile has been documented as an efficient route for producing Vildagliptin. This synthesis showcases the compound's utility in developing drugs targeting type 2 diabetes .

- Agricultural Formulations : Research has demonstrated the effectiveness of agrochemical formulations containing derivatives of this compound in enhancing pest resistance while minimizing environmental impact .

- Material Durability Studies : Studies have indicated that polymers developed using this compound exhibit superior mechanical properties compared to traditional materials, highlighting its potential in advanced material applications .

作用機序

The mechanism of action of 1-(Chloroacetyl)pyrrolidine involves its interaction with biological targets such as enzymes. For instance, as an intermediate in the synthesis of dipeptidyl peptidase IV inhibitors, it plays a role in inhibiting the enzyme’s activity, thereby regulating glucose metabolism. The chloroacetyl group is crucial for binding to the active site of the enzyme, leading to its inhibition .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Modifications and Reactivity

The following table highlights structural differences and applications of 1-(chloroacetyl)pyrrolidine and related compounds:

Key Observations:

- Electrophilic Reactivity : The chloroacetyl group in 1-(chloroacetyl)prolidine facilitates nucleophilic substitutions, whereas the chloroethyl group in 1-(2-chloroethyl)pyrrolidine hydrochloride enables alkylation, useful in modifying biomolecules .

- Stereochemical Influence: The (S)-configured nitrile group in (S)-1-(chloroacetyl)-2-pyrrolidinecarbonitrile enhances DPP4 binding affinity, yielding 153% inhibition efficacy compared to non-chiral analogs .

- Heterocyclic Replacements: Replacing pyrrolidine with tetrazole (as in 2-chloro-1-(1H-tetrazol-5-yl)ethanone) shifts applications toward heterocyclic drug candidates, leveraging tetrazole's metabolic stability .

生物活性

1-(Chloroacetyl)pyrrolidine is an organic compound characterized by its chloroacetyl group, which imparts unique reactivity and binding properties. This compound has gained attention in medicinal chemistry due to its role as an intermediate in synthesizing various pharmaceuticals, particularly dipeptidyl peptidase IV (DPP-IV) inhibitors used in type II diabetes treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and related research findings.

This compound has the molecular formula C6H10ClNO and features a five-membered nitrogen-containing pyrrolidine ring. The synthesis of this compound typically involves the reaction of pyrrolidine with chloroacetyl chloride in the presence of a base such as triethylamine, often carried out in an inert solvent like dichloromethane to manage exothermic reactions .

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on DPP-IV, which plays a crucial role in glucose metabolism. Research shows that derivatives of this compound exhibit significant DPP-IV inhibitory activity, leading to reduced serum glucose levels in diabetic models .

- Protein-Ligand Interactions : The spatial orientation of substituents on the pyrrolidine ring can influence binding to enantioselective proteins, affecting the compound's biological profile .

Biological Activities

This compound and its derivatives have been associated with various biological activities:

- Antioxidant Activity : Compounds featuring the pyrrolidine structure have demonstrated antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies indicate that these compounds can modulate inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis.

- Antimicrobial Properties : The compound has shown efficacy against various bacterial and fungal strains, indicating its potential as an antimicrobial agent .

- Anticancer Activity : Some derivatives have been evaluated for their anticancer properties, with promising results observed in preclinical studies .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- DPP-IV Inhibition Study : A study reported that certain analogues of this compound exhibited superior DPP-IV inhibitory activity compared to standard drugs like vildagliptin. These compounds significantly lowered blood glucose levels in diabetic mice models, highlighting their therapeutic potential .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the pyrrolidine ring affect biological activity. For instance, hydroxyl-functionalized derivatives showed selectivity for specific kinases, suggesting that further structural modifications could enhance their efficacy against various targets .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to its halogenated analogs:

| Compound | DPP-IV Inhibition | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|---|

| This compound | High | Moderate | Moderate | Promising |

| 1-(Bromoacetyl)pyrrolidine | Moderate | Low | High | Low |

| 1-(Iodoacetyl)pyrrolidine | Low | Moderate | Moderate | Moderate |

Q & A

Basic: What are the common synthetic routes for preparing 1-(chloroacetyl)pyrrolidine, and how can reaction conditions be optimized?

This compound is typically synthesized via acylation of pyrrolidine with chloroacetyl chloride. Key steps include:

- Reagent selection : Use of chloroacetyl chloride as the acylating agent in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

- Solvent optimization : Dichloromethane or THF are preferred due to their inertness and ability to dissolve both reactants.

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., over-acylation) .

- Work-up : Extraction with aqueous sodium bicarbonate removes excess acid, followed by purification via column chromatography or recrystallization .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Characterization involves:

- NMR : H and C NMR confirm the presence of the pyrrolidine ring (δ ~2.8–3.5 ppm for N-CH) and chloroacetyl group (δ ~4.0 ppm for Cl–CH) .

- LC-MS/MS : Used for purity assessment and detection of trace intermediates (e.g., residual hydrazine derivatives). A validated method includes a C18 column, mobile phase of methanol/0.1% formic acid, and detection at m/z 162.1 (precursor ion) .

- HPLC : Quantifies residual solvents (e.g., dichloromethane) with detection limits <0.05% .

Advanced: How can enantioselective synthesis of this compound derivatives be achieved for chiral drug intermediates?

Enantioselective synthesis involves:

- Chiral starting materials : Use of L-proline derivatives to introduce stereochemistry. For example, reacting L-proline with chloroacetyl chloride forms (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, which is converted to carbonitriles for DPP-IV inhibitors .

- Catalytic asymmetric acylation : Palladium or organocatalysts can control stereochemistry during acylation, achieving >90% enantiomeric excess (ee) .

- Challenges : Competing racemization at high temperatures requires strict temperature control (<10°C) .

Advanced: How can LC-MS/MS methods be validated for detecting trace impurities (e.g., 1-piperazine acetyl pyrrolidine) in this compound batches?

Validation parameters include:

| Parameter | Value for Chloroacetyl Pyrrolidine | Source |

|---|---|---|

| Precision (RSD%) | 3.6% | |

| Linearity (r) | 0.9998 (5–200 ng/mL) | |

| Recovery (%) | 98.2% | |

| LOD/LOQ | 0.5 ng/mL / 2 ng/mL | |

| Methodology: |

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Ionization : ESI+ mode.

- Calibration : Internal standards (e.g., deuterated analogs) correct matrix effects .

Advanced: What strategies resolve contradictions in reported reaction yields for this compound synthesis?

Discrepancies in yields (e.g., 60–85%) arise from:

- Byproduct formation : Hydrazine derivatives (from incomplete acylation) or dimerization products. Solutions include using excess chloroacetyl chloride (1.5 eq.) and inert atmospheres .

- Analytical variability : Differences in HPLC purity thresholds. Harmonize methods using USP-grade reference standards .

- Scale effects : Pilot-scale reactions may require adjusted stirring rates (500–1000 rpm) to maintain homogeneity .

Advanced: How is this compound utilized in synthesizing pharmacologically active intermediates?

Applications include:

- DPP-IV inhibitors : The chloroacetyl group serves as a leaving group in nucleophilic substitution reactions. For example, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile reacts with amines to form vildagliptin precursors .

- Coordination polymers : Nickel(II) complexes with this compound derivatives exhibit unique magnetic properties, synthesized via ligand exchange in methanol/water mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。